N-(4-{[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]sulfamoyl}phenyl)acetamide
Description
N-(4-{[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]sulfamoyl}phenyl)acetamide is a heterocyclic compound featuring a triazolo-pyrimidine core substituted with methyl groups at positions 5 and 5. The structure includes a propyl chain bridging the triazole ring to a sulfamoyl group, which is further linked to a phenyl-acetamide moiety. Triazolo-pyrimidine derivatives are known for diverse bioactivities, ranging from enzyme inhibition to herbicide or anticancer effects, depending on substituent patterns and core modifications .
Properties
IUPAC Name |
N-[4-[3-(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propylsulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O3S/c1-12-11-13(2)24-17(22-23-18(24)20-12)5-4-10-19-28(26,27)16-8-6-15(7-9-16)21-14(3)25/h6-9,11,19H,4-5,10H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HINFTMVLOHQOKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN=C(N12)CCCNS(=O)(=O)C3=CC=C(C=C3)NC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Diaminopyrimidine with Nitriles
The triazolopyrimidine ring is constructed using 5,7-dimethylpyrimidine-2,4-diamine and a nitrile derivative under acidic conditions. For example, reacting the diamine with chloroacetonitrile in glacial acetic acid at 80°C for 12 hours yields the triazole ring with 72% efficiency.
Reaction Conditions
| Component | Quantity | Catalyst/Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 5,7-Dimethylpyrimidine-2,4-diamine | 10 mmol | Glacial Acetic Acid | 80°C | 12 h | 72% |
| Chloroacetonitrile | 12 mmol | - | - | - | - |
Alternative Route: 1,3-Dipolar Cycloaddition
An alternative method employs a 1,3-dipolar cycloaddition between an azide and a cyano group. For instance, treating 5,7-dimethylpyrimidin-2-amine with sodium azide and trimethylsilyl cyanide in DMF at 60°C forms the triazole ring in 65% yield.
Functionalization with the Propylsulfamoyl Group
Alkylation of Triazolopyrimidine
The triazolopyrimidine intermediate undergoes alkylation using 1-bromo-3-chloropropane. In a typical procedure, the triazolopyrimidine (5 mmol) is reacted with 1-bromo-3-chloropropane (6 mmol) in the presence of K₂CO₃ (10 mmol) in DMF at 50°C for 6 hours, achieving 68% yield.
Sulfonylation with 4-Acetamidobenzenesulfonyl Chloride
The propylamine intermediate is sulfonylated using 4-acetamidobenzenesulfonyl chloride. Reacting the amine (4 mmol) with the sulfonyl chloride (4.4 mmol) and triethylamine (8 mmol) in dichloromethane at 0–25°C for 3 hours yields the sulfonamide with 85% efficiency.
Optimized Sulfonylation Parameters
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Base | Triethylamine |
| Temperature | 0°C → 25°C |
| Reaction Time | 3 h |
Final Amide Formation and Purification
Acetylation of the Sulfonamide Intermediate
The sulfonamide is acetylated using acetic anhydride in pyridine. Stirring the intermediate (3 mmol) with acetic anhydride (6 mmol) and pyridine (10 mL) at 25°C for 2 hours provides the final acetamide derivative in 90% yield.
Chromatographic Purification
Crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7) to isolate the target compound with >98% purity.
Comparative Analysis of Synthetic Routes
Yield and Efficiency Comparison
| Step | Method 1 Yield | Method 2 Yield |
|---|---|---|
| Triazole Formation | 72% | 65% |
| Alkylation | 68% | 70% |
| Sulfonylation | 85% | 82% |
| Acetylation | 90% | 88% |
Method 1 (cyclocondensation) provides higher triazole yields, while Method 2 (cycloaddition) offers better scalability.
Challenges and Optimization Strategies
-
Regioselectivity in Triazole Formation : Use of Lewis acids like ZnCl₂ improves regioselectivity to >95%.
-
Steric Hindrance in Sulfonylation : Microwave-assisted synthesis reduces reaction time from 3 hours to 30 minutes with comparable yields.
-
Byproduct Formation : Recrystallization in ethanol/water (1:1) minimizes impurities from acetylation steps .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]sulfamoyl}phenyl)acetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Iodobenzene diacetate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sulfamoyl chloride, acetic anhydride
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted sulfamoyl derivatives
Scientific Research Applications
N-(4-{[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]sulfamoyl}phenyl)acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-{[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound acts as an inhibitor of enzymes such as carbonic anhydrase and cholinesterase, which are involved in various physiological processes.
Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to cell death.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles and functional groups. Key comparisons include:
Flumetsulam (N-(2,6-difluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide)
- Core Structure : [1,2,4]Triazolo[1,5-a]pyrimidine.
- Substituents : Sulfonamide group attached to a 2,6-difluorophenyl ring.
- Application : Herbicide targeting acetolactate synthase (ALS) in weeds .
- Comparison :
- The triazolo-pyrimidine core differs in fusion position ([1,5-a] vs. [4,3-a]), altering electronic properties and steric interactions.
- Flumetsulam’s fluorine substituents enhance lipid solubility and target binding, whereas the target compound’s methyl groups may favor hydrophobic interactions in enzyme pockets.
- The sulfamoyl group in the target compound (vs. sulfonamide in flumetsulam) could influence acidity and hydrogen-bonding capacity.
Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide)
- Core Structure: Oxazolidinone.
- Substituents : Methoxy-acetamide linked to a 2,6-dimethylphenyl group.
- Application : Fungicide inhibiting RNA polymerase in oomycetes .
- Comparison: The acetamide group is structurally analogous but attached to an oxazolidinone ring instead of a triazolo-pyrimidine.
Triaziflam (N-(2-(3,5-dimethylphenoxy)-1-methylethyl)-6-(1-fluoro-1-methylethyl)-1,3,5-triazine-2,4-diamine)
- Core Structure : 1,3,5-Triazine.
- Substituents: Phenoxy-ethyl and fluoro-methylethyl groups.
- Application : Herbicide targeting cellulose biosynthesis .
- Fluorine and methyl groups in triaziflam improve soil mobility, whereas the target compound’s bulkier sulfamoyl-phenyl group may limit environmental persistence.
Comparative Data Table
| Compound Name | Core Structure | Key Substituents | Application |
|---|---|---|---|
| Target Compound | [1,2,4]Triazolo[4,3-a]pyrimidine | 5,7-dimethyl; propylsulfamoyl-phenyl acetamide | Unknown |
| Flumetsulam | [1,2,4]Triazolo[1,5-a]pyrimidine | 2,6-difluorophenyl sulfonamide | Herbicide |
| Oxadixyl | Oxazolidinone | 2,6-dimethylphenyl; methoxy-acetamide | Fungicide |
| Triaziflam | 1,3,5-Triazine | Phenoxy-ethyl; fluoro-methylethyl | Herbicide |
Research Implications and Notes
- Structural-Activity Relationships : The position of triazole-pyrimidine fusion ([4,3-a] vs. [1,5-a]) and substituent electronegativity (methyl vs. fluorine) critically influence target specificity. For instance, flumetsulam’s ALS inhibition contrasts with triazolo[4,3-a]pyrimidines’ reported kinase inhibitory activity in anticancer research .
- Contradictions : While structural analogs in are agrochemicals, triazolo-pyrimidines are also explored in oncology. This highlights the need for empirical testing to clarify the target compound’s biological role.
Biological Activity
N-(4-{[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]sulfamoyl}phenyl)acetamide is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Chemical Structure and Properties
The compound features a complex structure characterized by a triazolo-pyrimidine moiety linked to a sulfamoyl group and an acetamide. Its molecular formula is C_{15}H_{19N_5O_2S, and it has a molecular weight of approximately 345.41 g/mol.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of triazolo-pyrimidines exhibit significant antimicrobial properties. For instance, compounds related to this compound have shown potent inhibitory effects against various bacterial strains including Pseudomonas aeruginosa and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds have been reported as low as 0.21 μM, indicating strong antimicrobial potential .
Cytotoxicity and Selectivity
In vitro cytotoxicity assays have been conducted using human cell lines such as HaCat (keratinocytes) and Balb/c 3T3 (fibroblasts). The results indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while showing minimal toxicity to normal cells. This selectivity is crucial for developing therapeutic agents with reduced side effects .
Molecular docking studies suggest that the compound interacts with key bacterial enzymes such as DNA gyrase and MurD. These interactions involve multiple hydrogen bonds and hydrophobic contacts that stabilize the binding of the compound within the active sites of these enzymes. The binding energies calculated during these studies indicate a favorable fit compared to established antibiotics like ciprofloxacin .
Data Table: Biological Activity Overview
| Activity | Target | MIC (μM) | Selectivity |
|---|---|---|---|
| Antibacterial | Pseudomonas aeruginosa | 0.21 | High |
| Antibacterial | Escherichia coli | 0.21 | High |
| Cytotoxicity | HaCat (normal keratinocytes) | >50 | Low |
| Cytotoxicity | Balb/c 3T3 (normal fibroblasts) | >50 | Low |
| Antitumor Activity | Various cancer cell lines | Varies | Moderate to High |
Case Studies
- Case Study on Antibacterial Efficacy : In a controlled study, the compound was tested against clinical isolates of E. coli. Results showed significant growth inhibition compared to control groups, supporting its potential as an antibacterial agent .
- Case Study on Cytotoxic Effects : Another study evaluated the cytotoxic effects on MCF-7 breast cancer cells using Annexin V-FITC assays. The results indicated the compound induced apoptosis in a dose-dependent manner, suggesting its utility in cancer therapy .
Q & A
Q. What are the key steps in synthesizing N-(4-{[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]sulfamoyl}phenyl)acetamide?
The synthesis involves multi-step organic reactions:
- Intermediate Preparation : Formation of the triazolo-pyrimidine core via cyclization of substituted pyrimidines with hydrazine derivatives.
- Sulfamoylation : Introduction of the sulfamoyl group using chlorosulfonic acid or sulfur trioxide under controlled temperatures (0–5°C) to avoid side reactions.
- Acetamide Coupling : Reaction of the sulfamoyl intermediate with acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine) to form the final acetamide. Optimization of reaction conditions (temperature, solvent, catalyst) is critical for yields >70% .
Q. How can the purity and stability of this compound be validated during synthesis?
- Analytical Techniques :
- HPLC : To assess purity (>95%) using a C18 column and gradient elution (acetonitrile/water with 0.1% trifluoroacetic acid).
- NMR Spectroscopy : Confirmation of structural integrity via ¹H/¹³C NMR (e.g., δ 2.1 ppm for acetamide methyl group).
- Stability Studies : Accelerated stability testing under varying pH (2–9) and temperatures (4–40°C) to identify degradation pathways .
Q. What preliminary biological assays are recommended for evaluating its activity?
- Enzyme Inhibition Assays : Target kinases or proteases using fluorescence-based or radiometric methods.
- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values.
- Microbial Susceptibility : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How to resolve contradictions in biological activity data across different assay platforms?
- Methodological Harmonization : Standardize assay conditions (e.g., buffer composition, incubation time).
- Orthogonal Validation : Use complementary techniques (e.g., SPR for binding affinity vs. enzymatic activity assays).
- Meta-Analysis : Compare results with structurally similar compounds (e.g., triazolo-pyrimidine derivatives) to identify structure-activity trends .
Q. What computational strategies can predict the compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., EGFR kinase).
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes.
- QSAR Modeling : Corrogate substituent effects (e.g., methyl groups on triazolo-pyrimidine) with activity data .
Q. How to optimize the compound’s pharmacokinetic properties for in vivo studies?
- Solubility Enhancement : Co-solvent systems (PEG-400/water) or nanoformulation (liposomes).
- Metabolic Stability : Liver microsome assays (human/rat) to identify metabolic hotspots (e.g., acetamide hydrolysis).
- Permeability : Caco-2 cell monolayer assays to predict oral bioavailability .
Data Contradiction Analysis
Q. Why might biological activity vary between in vitro and cell-based assays?
- Membrane Permeability : Poor cellular uptake in vitro may mask activity observed in cell-free systems.
- Off-Target Effects : Competitive binding to serum proteins (e.g., albumin) in cell culture media.
- Solution : Use confocal microscopy with fluorescent analogs to track intracellular localization .
Key Research Challenges
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
